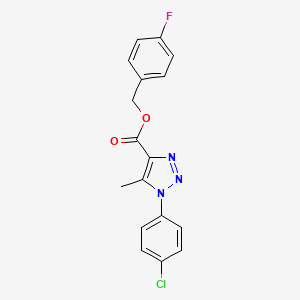

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLBAWHKSZYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Introduction of the Fluorophenyl and Chlorophenyl Groups: The fluorophenyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and strong nucleophiles.

Esterification: The final step involves the esterification of the triazole carboxylic acid with (4-fluorophenyl)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions.

Medicine: The compound has potential applications in drug discovery and development. Its triazole ring is a common motif in many pharmaceuticals, and its derivatives may exhibit various biological activities.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activities. The fluorophenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of triazole derivatives with halogenated aryl substituents. Below is a comparative analysis with structurally related compounds:

Key Findings from Structural Studies

- Planarity and Conformational Flexibility : Single-crystal X-ray diffraction of isostructural analogs (e.g., Compound 4) revealed a predominantly planar triazole-pyrazole-thiazole core, with one fluorophenyl group oriented perpendicular to the plane. This conformation may influence binding to biological targets by exposing or shielding functional groups .

- Halogen Substitution Impact : Replacement of the 4-chlorophenyl group in Compound 4 with bromo or fluoro substituents (e.g., Compound 5) alters intermolecular interactions, such as halogen bonding and van der Waals forces, which are critical for crystallization and bioactivity .

Functional Group Contributions

- Ester vs.

- Carboxylic Acid Derivatives : The carboxylic acid analog () lacks the ester’s hydrolytic stability but offers opportunities for salt formation or coordination chemistry.

Data Tables

Table 1: Crystallographic Data for Isostructural Analogs

| Parameter | Compound 4 | Compound 5 |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P 1̄ | P 1̄ |

| Halogen Substituent | Cl | F |

| Planarity Deviation | <10° | <10° |

| Reference |

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | Compound 4 | Compound 6 |

|---|---|---|---|

| Molecular Weight | ~375.8 g/mol | ~552.1 g/mol | ~340.3 g/mol |

| LogP (Predicted) | 3.8 | 4.5 | 3.2 |

| Key Functional Group | Ester | Thiazole | Carboxamide |

Biological Activity

The compound (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H15ClFN5O

- IUPAC Name : this compound

This compound features a triazole ring that is known for its role in various biological activities, particularly as an antifungal and anticancer agent.

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 0.56 | |

| Compound B | M9 ENL1 | 0.02 | |

| Compound C | Jurkat | 1.61 |

The above table summarizes the cytotoxicity of related compounds against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these triazole derivatives.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of critical signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit NF-κB signaling, a pathway frequently activated in cancer cells. This inhibition leads to reduced expression of anti-apoptotic proteins and enhanced apoptosis in malignant cells .

Study 1: In Vitro Efficacy

In a study conducted on various human cancer cell lines, including breast and leukemia cells, this compound demonstrated significant growth inhibition at low concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of both the fluorine and chlorine substituents on the phenyl rings enhances the biological activity of triazole derivatives. Modifications in these positions were found to significantly affect their anticancer potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

- Methodological Answer : Cyclocondensation reactions using precursors like substituted hydrazines and β-ketoesters are common. For example, hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) can improve carboxylate purity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. Which analytical techniques are essential for confirming the structural integrity of this triazole derivative?

- Methodological Answer :

- NMR : Use H/C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazole derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H] ~399.3) .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., amino, hydroxyl) to the triazole core or ester moiety to enhance solubility .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- Surfactants : Add Tween-80 (0.1% w/v) to buffer systems for cell-based assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Standardization : Normalize enzyme inhibition assays (e.g., using recombinant proteins at fixed concentrations) to minimize batch variability .

- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional activity .

- Control Experiments : Include positive controls (e.g., known triazole inhibitors) and assess off-target effects via kinase profiling panels .

Q. How can computational chemistry predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- In Silico Models : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN3 score <2.5 suggests persistence) and hydrolysis rates under varying pH .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (K) .

- Metabolic Pathway Prediction : Apply software like Meteor (Lhasa Limited) to identify potential microbial degradation products .

Q. What advanced techniques elucidate the structure-activity relationship (SAR) of fluorophenyl and chlorophenyl substituents in this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify pharmacophore regions .

- Crystallographic Studies : Compare bond angles and torsion angles of substituents in active vs. inactive analogs .

- Free-Wilson Analysis : Quantify substituent contributions to bioactivity using a library of derivatives with systematic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.